Lipophilicity Reduction (XLogP3) Relative to the 1‑Phenyl Analog
The 3,4,5‑trimethoxy substitution reduces the calculated partition coefficient (XLogP3) of the target compound to 1.4, versus 2.3 for the unsubstituted 1‑phenyl analog [1]. This ~0.9 log unit decrease in lipophilicity can translate to improved aqueous solubility and a better alignment with empirical drug‑likeness guidelines (e.g., Lipinski Rule of 5).
| Evidence Dimension | XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 1‑Phenyl‑1,2,3,4‑tetrahydropyrrolo[1,2‑a]pyrazine (CAS 112758‑89‑1): XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = –0.9 (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024 release) |
Why This Matters
Lower lipophilicity generally correlates with reduced non‑specific binding and higher solubility, making the compound a more tractable starting point for assay development and lead optimisation.
- [1] PubChem Computed Properties: XLogP3 for CID 2770921 (target) and CID 10199173 (1‑phenyl analog). National Center for Biotechnology Information (2024). View Source
